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Compound of Interest

Compound Name: Methyl 2-cyano-4-fluorobenzoate

Cat. No.: B176663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-cyano-4-fluorobenzoate, a key intermediate in pharmaceutical and materials science

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for Methyl 2-cyano-4-fluorobenzoate is C₉H₆FNO₂ with a molecular

weight of 179.15 g/mol .[1] The spectroscopic data presented below provides confirmation of

this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment and

connectivity of hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.18 dd 9.0, 5.5 1H Aromatic H

7.50 dd 8.0, 2.5 1H Aromatic H

7.38 m - 1H Aromatic H

4.01 s - 3H -OCH₃

Data acquired in CDCl₃ at 500 MHz.[1]

¹³C NMR: Carbon NMR spectroscopy identifies the different carbon environments within the

molecule. Due to the lack of directly available experimental data for Methyl 2-cyano-4-
fluorobenzoate, the following are predicted chemical shifts based on spectroscopic data of

structurally similar compounds.

Chemical Shift (δ) ppm Assignment

~164 C=O (ester)

~163 (d) C-F

~134 (d) Aromatic CH

~120 (d) Aromatic CH

~118 (d) Aromatic C-CN

~116 C≡N

~115 (d) Aromatic C-COOCH₃

~53 -OCH₃

Predicted values.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for Methyl 2-cyano-4-fluorobenzoate are expected to be as

follows:

Wavenumber (cm⁻¹) Intensity Functional Group

~3000 Medium Aromatic C-H stretch

~2230 Medium-Strong C≡N (nitrile) stretch

~1730 Strong C=O (ester) stretch

~1600, ~1480 Medium Aromatic C=C stretch

~1250 Strong C-O (ester) stretch

~1100 Strong C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.

m/z Interpretation

179 [M]⁺, Molecular ion

148 [M - OCH₃]⁺

120 [M - COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: 5-10 mg of purified Methyl 2-cyano-4-fluorobenzoate is dissolved in

approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). A small amount of
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tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR

spectra are recorded on a spectrometer operating at a field strength of, for example, 500

MHz for protons. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
Sample Preparation: For a solid sample, a small amount of Methyl 2-cyano-4-
fluorobenzoate is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate.

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the

spectrum is recorded. A background spectrum of the empty sample holder (or KBr pellet) is

taken and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: Electron Ionization (EI) is a common method for small organic molecules, where

the sample is bombarded with a high-energy electron beam.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like Methyl 2-cyano-4-fluorobenzoate.
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Compound Synthesis & Purification

Spectroscopic Analysis Data Interpretation & Structure Elucidation

Synthesis of Methyl
2-cyano-4-fluorobenzoate

Purification
(e.g., Chromatography, Recrystallization)

IR Spectroscopy

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry

Functional Groups
(C≡N, C=O, C-F)

Connectivity & Chemical
Environments (Aromatic, -OCH₃)

Molecular Weight &
Fragmentation

Final Structure Confirmation

Click to download full resolution via product page

Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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